molecular formula C16H25N3O3S B6720120 N-methyl-N-(3-phenylpropyl)-1-sulfamoylpiperidine-4-carboxamide

N-methyl-N-(3-phenylpropyl)-1-sulfamoylpiperidine-4-carboxamide

Cat. No.: B6720120
M. Wt: 339.5 g/mol
InChI Key: PNPUOOZXIKVLBS-UHFFFAOYSA-N
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Description

N-methyl-N-(3-phenylpropyl)-1-sulfamoylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a sulfamoyl group and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-methyl-N-(3-phenylpropyl)-1-sulfamoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-18(11-5-8-14-6-3-2-4-7-14)16(20)15-9-12-19(13-10-15)23(17,21)22/h2-4,6-7,15H,5,8-13H2,1H3,(H2,17,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPUOOZXIKVLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC1=CC=CC=C1)C(=O)C2CCN(CC2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3-phenylpropyl)-1-sulfamoylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the Friedel-Crafts acylation of 4-(3-phenylpropyl)-piperidine, followed by polyhydroxyalkylation and subsequent N-methylation . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-phenylpropyl)-1-sulfamoylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-N-(3-phenylpropyl)-1-sulfamoylpiperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-phenylpropyl)-1-sulfamoylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfamoyl-containing molecules. Examples include N-methyl-N-alkyl piperidinium cations and N-substituted N′-phenylpicolinohydrazides .

Uniqueness

What sets N-methyl-N-(3-phenylpropyl)-1-sulfamoylpiperidine-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

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